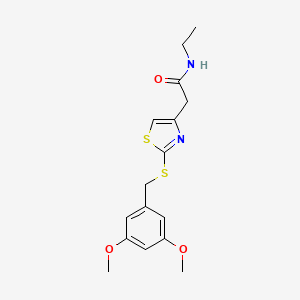

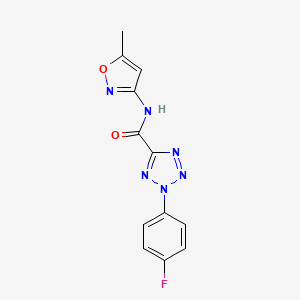

![molecular formula C32H28N4O4S B2785026 4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole CAS No. 370853-47-7](/img/structure/B2785026.png)

4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a benzenesulfonyl group, a pyrazole ring, and a dimethoxyphenyl group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, it likely involves reactions common in organic chemistry such as sulfonation, formation of pyrazole rings, and ether formation .Molecular Structure Analysis

The compound’s structure is likely planar due to the presence of the aromatic rings. The electron-donating methoxy groups and the electron-withdrawing sulfonyl group could create interesting electronic effects within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the benzenesulfonyl group could react with nucleophiles, and the pyrazole ring could participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Antidiabetic Activity

Research has demonstrated that certain derivatives of pyrazole, including those with benzenesulfonylurea structures, exhibit potent hypoglycemic activity, indicating their potential application in antidiabetic treatments. The synthesis of these compounds aimed at exploring their biological activity as hypoglycemic agents, showcasing a scientific interest in their therapeutic potentials beyond their basic chemical properties (Soliman et al., 1981).

Antimicrobial Applications

Derivatives featuring the benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. For instance, certain 4-functionalized pyrazoles have shown moderate antibacterial activity against Gram-positive bacteria and antifungal activity against pathogenic fungi, highlighting their relevance in developing new antimicrobial agents (Sharma et al., 2011).

Synthesis and Structural Studies

The compound's derivatives have been part of studies focusing on their synthesis for further biological evaluation or for the exploration of their chemical properties. For example, the synthesis of pyrazolo[3,2-c]-1,2,4-triazines from related hydrazidoyl halides showcases the chemical versatility and potential for creating structurally diverse compounds with varying biological activities (Abdelhamid et al., 1985).

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, showing significant in vitro anticancer activity. Some derivatives were found to inhibit VEGFR-2 effectively, indicating their potential application in cancer treatment through targeting angiogenesis (Ghorab et al., 2016).

Anticancer and Anti-5-Lipoxygenase Agents

The synthesis of novel pyrazolopyrimidines derivatives has been reported, with some compounds displaying promising anticancer and anti-5-lipoxygenase activities. These findings suggest the utility of such derivatives in developing new therapeutic agents against cancer and inflammatory diseases (Rahmouni et al., 2016).

Safety And Hazards

properties

IUPAC Name |

4-[2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O4S/c1-39-30-19-18-24(20-31(30)40-2)28-21-29(36(33-28)41(37,38)26-16-10-5-11-17-26)27-22-35(25-14-8-4-9-15-25)34-32(27)23-12-6-3-7-13-23/h3-20,22,29H,21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAHVTNRCUNVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

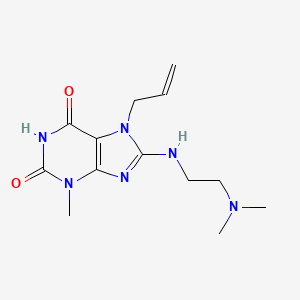

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2784945.png)

![4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2784946.png)

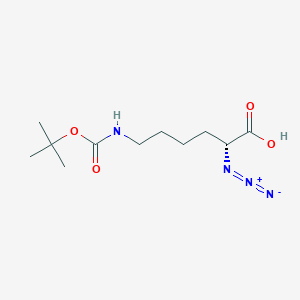

![4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2784948.png)

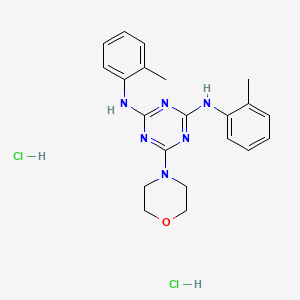

![4-methanesulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2784956.png)

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2784957.png)

![1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2784960.png)

![9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784963.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)